molecular formula C17H18ClN3O2 B267574 N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Cat. No. B267574
M. Wt: 331.8 g/mol
InChI Key: WYTQYFZTPBNNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

The mechanism of action of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves the inhibition of several kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also inhibits angiogenesis by blocking the activity of VEGFR and PDGFR, leading to the inhibition of tumor growth and metastasis. In addition, it has been found to have immunomodulatory effects, including the inhibition of T-cell activation and the induction of regulatory T cells.

Advantages and Limitations for Lab Experiments

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 is a potent inhibitor of several kinases involved in tumor growth and angiogenesis, making it a valuable tool for studying these pathways in vitro and in vivo. It has been used extensively in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. However, its use in lab experiments is limited by its high cost, low solubility, and potential toxicity.

Future Directions

There are several potential future directions for the use of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 in cancer therapy. One possible direction is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of the kinases targeted by N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006. Finally, there is a need for further research into the immunomodulatory effects of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 and its potential use in combination with immunotherapies.

Synthesis Methods

The synthesis of N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with aniline to form 4-chloro-3-nitroaniline, which is then reduced to 4-chloro-3-aminophenol. This intermediate is then reacted with 4-chlorobutyryl chloride to form N-(4-chlorobutyl)-4-chloro-3-aminophenol, which is further reacted with N,N-dimethylformamide dimethyl acetal and phosgene to form the final product, N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide.

Scientific Research Applications

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide 43-9006 has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. It has been found to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Product Name

N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[4-chloro-3-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-6-16(22)19-13-9-10-14(18)15(11-13)21-17(23)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

WYTQYFZTPBNNHI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.